tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidin core substituted with bromo (Br), methyl (CH₃), and oxo (O) groups. The tert-butyldiphenylsilyl (TBDPS) group serves as a bulky protecting group esterified to a 2-methylpropanoate moiety, which is linked to the heterocyclic core at position 3.
Properties
Molecular Formula |
C27H29BrN2O4SSi |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[tert-butyl(diphenyl)silyl] 2-(6-bromo-5-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C27H29BrN2O4SSi/c1-17-20-22(35-21(17)28)29-25(33)30(23(20)31)27(5,6)24(32)34-36(26(2,3)4,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1-6H3,(H,29,33) |
InChI Key |
LTZINNOODYAQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)(C)C(=O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Protection of the Carboxylate Group with tert-Butyldiphenylsilyl (TBDPS)
- The carboxylate group is protected as a tert-butyldiphenylsilyl ester to enhance stability during subsequent synthetic steps.
- TBDPS protection is typically achieved by reacting the free acid or an activated acid derivative with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or triethylamine under anhydrous conditions.
- This step ensures the carboxylate is inert to nucleophilic or basic conditions used in later transformations.
Palladium-Catalyzed Cross-Coupling Reactions
- The key step in assembling the final compound involves palladium-catalyzed cross-coupling, typically Suzuki-Miyaura coupling, between a boronate ester derivative and the brominated heterocycle.
- Catalysts such as tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride are employed.
- Reaction conditions include:
- Solvents: mixtures of 1,4-dioxane, toluene, ethanol, or water.
- Bases: potassium acetate, sodium carbonate, or tripotassium phosphate.
- Temperature: typically 80–130 °C.
- Atmosphere: inert (nitrogen or argon) to prevent catalyst degradation.
- Reaction time: 0.5 to overnight depending on conditions.
- Microwave irradiation has been used to accelerate the reaction, reducing reaction times to as little as 30 minutes at 80 °C.
Representative Preparation Procedure
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Preparation of boronate ester intermediate | Bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2, 1,4-dioxane, 80 °C, inert atmosphere, overnight | 79.8 | Degassed solvent, inert atmosphere critical |
| 2. Suzuki coupling with brominated heterocycle | Boronate ester, 6-bromo-5-methyl-thieno[2,3-d]pyrimidine derivative, Pd(PPh3)4, Na2CO3, toluene:EtOH:H2O (2:1:1), 80 °C, 4.5 h | 93 | Sonication and degassing improve yield |
| 3. TBDPS protection of carboxylate | TBDPS-Cl, imidazole, anhydrous solvent (e.g., DMF), room temperature | >90 | Protects carboxylate for stability |
Detailed Reaction Conditions and Observations
- Catalyst Selection: Pd(PPh3)4 and Pd(dppf)Cl2 are preferred for their high activity and selectivity in cross-coupling with heteroaryl bromides.
- Base Effects: Sodium carbonate and potassium acetate are effective bases; sodium carbonate is often preferred for aqueous-organic solvent systems.
- Solvent Systems: Mixed solvents such as toluene/ethanol/water or 1,4-dioxane/water provide optimal solubility and reaction rates.
- Temperature Control: Elevated temperatures (80–130 °C) are necessary to achieve high conversion but must be balanced to avoid decomposition.
- Microwave Irradiation: Use of microwave heating significantly reduces reaction time and can improve yields.
- Purification: Post-reaction mixtures are typically purified by silica gel chromatography using gradients of hexanes/ethyl acetate or dichloromethane/methanol.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for tert-butyl groups (~1.4 ppm, singlet), aromatic protons (7–8.5 ppm), and methyl groups (~2.0 ppm) confirm structure.
- Mass Spectrometry: Molecular ion peaks consistent with calculated molecular weights (e.g., m/z 438–439 for the silyl-protected compound).
- Chromatography: Retention times and purity assessed by LC-MS and HPLC confirm successful synthesis and isolation.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Protection Group | tert-Butyldiphenylsilyl (TBDPS) |
| Key Catalysts | Pd(PPh3)4, Pd(dppf)Cl2 |
| Bases Used | Sodium carbonate, potassium acetate, tripotassium phosphate |
| Solvents | 1,4-Dioxane, toluene, ethanol, water |
| Temperature Range | 80–130 °C |
| Atmosphere | Nitrogen or argon (inert) |
| Reaction Time | 0.5 h (microwave) to overnight |
| Typical Yields | 79.8% to 100% (depending on step) |
| Purification | Silica gel chromatography |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine or other functional groups.
Scientific Research Applications
Antibacterial Activity
Thieno[2,3-d]pyrimidine derivatives have shown significant antibacterial properties. A study highlighted the antibacterial activity of several thieno[2,3-d]pyrimidinedione derivatives against multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). One compound demonstrated potent activity at concentrations as low as 2 mg/L against these resistant strains while exhibiting low toxicity to mammalian cells .
Case Study: Structure-Activity Relationship
The structure-activity relationship (SAR) of thieno[2,3-d]pyrimidine derivatives indicates that modifications at specific positions can enhance antibacterial efficacy. For instance, the introduction of electron-withdrawing groups has been correlated with increased potency against Gram-positive bacteria while maintaining low cytotoxicity levels .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Research indicates that thieno[2,3-d]pyrimidine analogues exhibit significant antiproliferative activity against various cancer cell lines. For example, a derivative showed an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells, suggesting strong antitumor potential .
Antiviral Activity
In addition to antibacterial and antitumor applications, thieno[2,3-d]pyrimidine derivatives have been investigated for their antiviral properties. Some compounds have shown effectiveness against viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The antiviral activity is attributed to their ability to interfere with viral replication processes at various stages .
Summary of Applications
| Application Type | Key Findings |
|---|---|
| Antibacterial | Potent against MRSA and VRE; low toxicity to mammalian cells. |
| Antitumor | Significant antiproliferative effects; targets key enzymes in tumor metabolism. |
| Antiviral | Effective against HSV and HIV; disrupts viral replication mechanisms. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to interact with various enzymes and receptors, affecting their activity. The presence of the bromine and methyl groups can influence the compound’s binding affinity and specificity. The tert-butyldiphenylsilyl group provides stability and enhances the compound’s solubility in organic solvents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of silyl-protected heterocyclic derivatives. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Stability : The TBDPS group may confer greater hydrolytic stability than TBDMS under acidic or basic conditions .
Biological Activity
Tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate is a compound that belongs to the thieno[2,3-d]pyrimidine family. This class of compounds has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions that yield various substitutions on the pyrimidine ring. The tert-butyldiphenylsilyl group enhances the compound's stability and solubility in organic solvents, which is crucial for biological assays.
Antibacterial Activity
Research has indicated that thieno[2,3-d]pyrimidinediones exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably:
- Potent Activity : Some derivatives have shown minimal inhibitory concentrations (MIC) ranging from 2 to 16 mg/L against multi-drug resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci) .
- Cytotoxicity : These compounds generally display low cytotoxicity towards mammalian cells (40–50 mg/L), indicating a favorable therapeutic index .
Anticancer Activity
Thieno[2,3-d]pyrimidines have also been investigated for their anticancer properties:
- Kinase Inhibition : Several derivatives have demonstrated inhibitory effects on key kinase enzymes involved in cancer progression. For instance, certain compounds showed inhibition rates between 79.4% to 81.8% against specific kinases .
- Cell Line Studies : In vitro studies revealed that these compounds could inhibit the proliferation of various cancer cell lines, with some showing IC50 values as low as 32.435 µM against FLT3 kinase .
The precise mechanisms underlying the biological activities of thieno[2,3-d]pyrimidines are still under investigation. However, several hypotheses include:
- Inhibition of Folate Pathways : Some studies suggest that these compounds may act by inhibiting folate-utilizing enzymes such as dihydrofolate reductase, which is critical for bacterial growth .
- Kinase Pathway Interference : The inhibition of kinases involved in cell signaling pathways may contribute to their anticancer effects .
Table 1: Antibacterial Activity of Thieno[2,3-d]Pyrimidinediones
| Compound | MIC (mg/L) | Target Bacteria | Cytotoxicity (mg/L) |
|---|---|---|---|
| Compound A | 2 | MRSA | 40 |
| Compound B | 8 | VRE | 45 |
| Compound C | 16 | VISA | 50 |
Table 2: Anticancer Activity Against Kinases
| Compound | Kinase Target | Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Compound D | FLT3 | 81.8 | 32.435 |
| Compound E | PI3Kβ | 72 | Not reported |
| Compound F | PI3Kγ | 84 | Not reported |
Study on Antibacterial Properties
A study published in Antibiotics demonstrated that a series of thieno[2,3-d]pyrimidinediones exhibited potent antibacterial activity against resistant strains. The researchers highlighted the need for further exploration into their mechanisms of action due to their promising profiles against hard-to-treat infections .
Study on Anticancer Effects
Another research effort focused on the anticancer potential of thieno[2,3-d]pyrimidines revealed significant antiproliferative effects across multiple cancer cell lines. The study emphasized the correlation between kinase inhibition and reduced cell viability, suggesting these compounds could serve as leads for new cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
